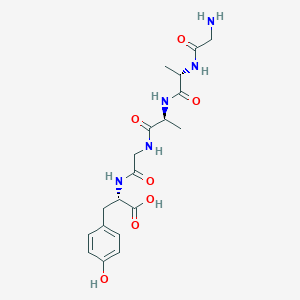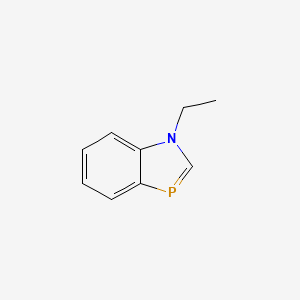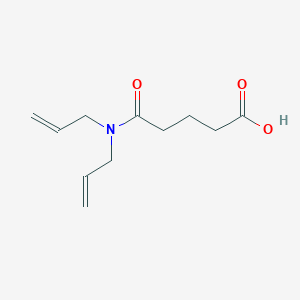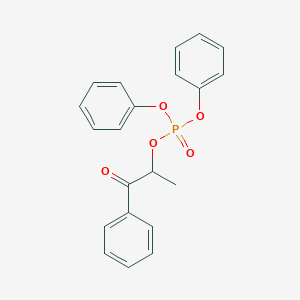![molecular formula C14H16BrNOS B14235180 2-Bromo-N-[2-(5-ethyl-1-benzothiophen-3-yl)ethyl]acetamide CAS No. 472993-10-5](/img/structure/B14235180.png)
2-Bromo-N-[2-(5-ethyl-1-benzothiophen-3-yl)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-N-[2-(5-ethyl-1-benzothiophen-3-yl)ethyl]acetamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring This particular compound is characterized by the presence of a bromo group, an ethyl group, and an acetamide group attached to the benzothiophene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-[2-(5-ethyl-1-benzothiophen-3-yl)ethyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromoacetophenone and elemental sulfur.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl bromide in the presence of a strong base like sodium hydride.
Acetamide Formation:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
2-Bromo-N-[2-(5-ethyl-1-benzothiophen-3-yl)ethyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the acetamide group can yield the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Typical conditions involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a secondary amine derivative, while oxidation can produce a ketone or alcohol derivative.
科学的研究の応用
2-Bromo-N-[2-(5-ethyl-1-benzothiophen-3-yl)ethyl]acetamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex benzothiophene derivatives.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 2-Bromo-N-[2-(5-ethyl-1-benzothiophen-3-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The bromo group can participate in electrophilic substitution reactions, while the acetamide group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Bromo-N-[2-(5-methyl-1-benzothiophen-3-yl)ethyl]acetamide: Similar structure with a methyl group instead of an ethyl group.
2-Bromo-N-[2-(5-phenyl-1-benzothiophen-3-yl)ethyl]acetamide: Similar structure with a phenyl group instead of an ethyl group.
2-Bromo-N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]acetamide: Similar structure with a chloro group instead of an ethyl group.
Uniqueness
2-Bromo-N-[2-(5-ethyl-1-benzothiophen-3-yl)ethyl]acetamide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound allows for unique interactions with molecular targets, making it a valuable compound for research and development.
特性
CAS番号 |
472993-10-5 |
|---|---|
分子式 |
C14H16BrNOS |
分子量 |
326.25 g/mol |
IUPAC名 |
2-bromo-N-[2-(5-ethyl-1-benzothiophen-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C14H16BrNOS/c1-2-10-3-4-13-12(7-10)11(9-18-13)5-6-16-14(17)8-15/h3-4,7,9H,2,5-6,8H2,1H3,(H,16,17) |
InChIキー |
JMLGKHJYLQCTRB-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=C(C=C1)SC=C2CCNC(=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methanesulfonamide, N-[2-(1-cyclopenten-1-yl)phenyl]-](/img/structure/B14235116.png)


![Phenol, 4-[[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]thio]-](/img/structure/B14235143.png)
![{[4-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium iodide](/img/structure/B14235150.png)

![1-[2-(3-Nitrophenyl)-2-oxoethyl]-4-(thiophen-2-yl)pyrimidin-1-ium bromide](/img/structure/B14235161.png)
![3-[4-(2-Phenylacryloyl)phenyl]prop-2-enoic acid](/img/structure/B14235169.png)
![1-[(Anthracen-9-YL)methyl]-1H-imidazole](/img/structure/B14235172.png)
![4-[(4-Morpholinophenyl)sulfamoyl]benzoic acid](/img/structure/B14235193.png)
![6-Chloro-N-[5-(2-cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14235194.png)

